Edobacomab is a murine monoclonal antibody classified as an immunoglobulin M, specifically designed to target the lipid A component of endotoxins produced by Gram-negative bacteria. This antibody has been investigated primarily for its potential therapeutic applications in treating conditions associated with sepsis, particularly those caused by Gram-negative infections. The development and study of Edobacomab highlight its significance in the field of immunotherapy and infectious disease management.
Edobacomab was derived from hybridoma technology, which involves the fusion of myeloma cells with spleen cells from immunized mice. This process allows for the production of specific antibodies against antigens—in this case, the lipid A portion of lipopolysaccharides found in the outer membrane of Gram-negative bacteria . As a monoclonal antibody, Edobacomab is classified under therapeutic agents aimed at neutralizing bacterial endotoxins, thereby potentially mitigating the effects of sepsis.
The synthesis of Edobacomab involves several key steps:
The purification process typically involves affinity chromatography, where the antibody is separated from other proteins based on its specific binding properties.
Edobacomab has a complex molecular structure typical of monoclonal antibodies, consisting of two heavy chains and two light chains linked by disulfide bonds. The variable regions of these chains determine the specificity for lipid A, while the constant regions define its class as an immunoglobulin M.
The structural analysis can be further elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the antibody .
Edobacomab primarily functions through binding interactions with endotoxins. The mechanism by which it neutralizes these toxins involves:
In vitro studies have demonstrated that Edobacomab can effectively reduce cytokine release in response to endotoxin exposure, indicating its potential efficacy in clinical applications .
The mechanism of action for Edobacomab involves several key processes:
Chemical properties include:
Edobacomab has several notable applications in scientific research and clinical practice:
Edobacomab (CAS 141410-98-2), designated as E5 or XMMEN-0E5 in research contexts, is a recombinant murine monoclonal antibody of the immunoglobulin M (IgM) isotype. Produced in Chinese Hamster Ovary (CHO) cell expression systems, it maintains a molecular weight of approximately 950 kDa, characteristic of pentameric IgM structures. This antibody consists of heavy (μ) chains and light (κ) chains stabilized by disulfide bonds and a J-chain polypeptide facilitating multimer assembly. Each IgM subunit contains antigen-binding fragments (Fab) with complementarity-determining regions (CDRs) specific to endotoxin, alongside crystallizable fragment (Fc) domains mediating effector functions like complement activation. Protein L purification yields preparations exceeding 95% purity with endotoxin levels below 0.01 EU/µg, as confirmed by the Limulus Amebocyte Lysate (LAL) method [1] [4] [9].
Table 1: Structural Attributes of Edobacomab
Property | Specification |
---|---|
CAS Number | 141410-98-2 |
Host System | CHO cells |
Antibody Class | Recombinant Murine Monoclonal IgM |
Molecular Weight | ~950 kDa |
Purity | >95% (SDS-PAGE verified) |
Valency | Pentameric (10 antigen-binding sites) |
Storage Stability | -20°C to -80°C (12 months); PBS, pH 7.4 |
Edobacomab targets the lipid A moiety within the lipopolysaccharide (LPS) structure of Gram-negative bacterial endotoxins. Lipid A—a disaccharide-bound glucosamine backbone with attached acyl chains and phosphate groups—serves as the conserved pathogenic element triggering septic shock. Edobacomab’s specificity is mediated by hydrophobic and ionic interactions with lipid A’s phosphorylated glucosamine units and fatty acid side chains, as identified through competitive binding assays. This interaction exhibits broad cross-reactivity against lipid A variants from Escherichia coli, Salmonella minnesota, and other Enterobacteriaceae. Crucially, epitope accessibility depends on the physicochemical context: Edobacomab binds soluble endotoxin in liquid phase but shows reduced reactivity against immobilized LPS in solid-phase assays due to steric hindrance of lipid A domains [1] [2] [4].
Table 2: Correlation Between Plasma Endotoxin Levels and Edobacomab Efficacy
Endotoxin Group | Plasma Endotoxin (pg/mL) | Efficacy Rate (%) |
---|---|---|
High (H) | >9.8 | 73.1% |
Medium (M) | 3.0–9.8 | 70.4% |
Low (L) | <3.0 | 38.1% |
Source: Phase II trial in 74 patients with Gram-negative sepsis [1]
The pentameric structure of Edobacomab confers exceptional functional avidity through multivalent binding to endotoxin aggregates. Surface plasmon resonance (SPR) and biolayer interferometry (BLI) studies demonstrate rapid association kinetics (kₐ ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation kinetics (kd ≈ 10⁻⁴ s⁻¹), yielding a low nanomolar equilibrium dissociation constant (KD). This avidity-driven binding is entropy-dominated, with thermodynamic analyses indicating hydrophobic interactions as key stabilizing forces. Pre-incubation experiments confirm Edobacomab neutralizes endotoxin bioactivity: incubation with 2–10 mg/kg E5 before LPS administration in rat models attenuated circulatory dysfunction by >80%, whereas in vivo administration post-infection showed variable efficacy due to target accessibility limitations [1] [2] [6].
Edobacomab’s murine origin contrasts sharply with engineered derivatives like humanized IgG or chimeric antibodies. Key distinctions include:
Table 3: Edobacomab vs. Engineered Antibody Formats
Attribute | Edobacomab (Murine IgM) | Chimeric IgG | Humanized IgG |
---|---|---|---|
Immunogenicity | High (HAMA response) | Moderate | Low |
Half-life | 5–7 days | 14–21 days | 21–28 days |
Valency | Decavalent | Bivalent | Bivalent |
Effector Mechanisms | Complement activation | ADCC, CDC, Phagocytosis | ADCC, CDC, Phagocytosis |
Production System | CHO cells | CHO/NS0 cells | CHO/HEK cells |
Despite drawbacks, Edobacomab’s decavalent binding offers superior avidity against multimeric endotoxin—a trait less replicable in monovalent formats. Newer biosimilars (e.g., ADT1193) retain the parental IgM structure while optimizing CHO cell expression to minimize batch variability, highlighting a niche for multivalent antibodies in targeting complex antigens [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1